molecular formula C13H10N2S B1268234 2-(2-Aminophenyl)sulfanylbenzonitrile CAS No. 140425-65-6

2-(2-Aminophenyl)sulfanylbenzonitrile

Cat. No. B1268234
Key on ui cas rn: 140425-65-6
M. Wt: 226.3 g/mol
InChI Key: RROSHIIMNNWHFW-UHFFFAOYSA-N
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Patent
US05607929

Procedure details

2-Aminothiophenol (6.26 g, 50 mmol) was dissolved in dry THF (50 ml) and sodium hydride (2 g of 60% dispersion, 1 eq) added with stirring at 0° C. under nitrogen. After stirring for 0.5 hr this mixture was added portionwise to a stirred solution of 2-fluorobenzonitrile (1eq) in THF (30 ml). The mixture was allowed to warm to room temperature overnight and then evaporated in vacuo and the residue purified by chromatography on silica, eluting with dichloromethane. The title compound was obtained as an off-white solid (5.27 g).
Quantity
6.26 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[SH:8].[H-].[Na+].F[C:12]1[CH:19]=[CH:18][CH:17]=[CH:16][C:13]=1[C:14]#[N:15]>C1COCC1>[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[S:8][C:12]1[CH:19]=[CH:18][CH:17]=[CH:16][C:13]=1[C:14]#[N:15] |f:1.2|

Inputs

Step One
Name
Quantity
6.26 g
Type
reactant
Smiles
NC1=C(C=CC=C1)S
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C#N)C=CC=C1
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
with stirring at 0° C. under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring for 0.5 hr this mixture
Duration
0.5 h
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue purified by chromatography on silica
WASH
Type
WASH
Details
eluting with dichloromethane

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=CC=C1)SC1=C(C#N)C=CC=C1
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 5.27 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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